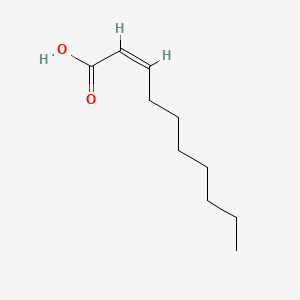

(Z)-2-decenoic acid

Übersicht

Beschreibung

trans-2-Decensäure: ist eine ungesättigte Fettsäure mit der Summenformel C10H18O2 . Sie zeichnet sich durch eine Doppelbindung in trans-Konfiguration an der zweiten Kohlenstoffposition aus. Diese Verbindung kommt natürlich in Gelée Royale vor, einer von Honigbienen produzierten Sekretion, und hat verschiedene biologische Aktivitäten .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen:

Chemische Synthese: trans-2-Decensäure kann durch Oxidation von Decansäure mit verschiedenen Oxidationsmitteln synthetisiert werden.

Biokatalytische Umwandlung: Eine weitere Methode umfasst die biokatalytische Umwandlung von Decansäure unter Verwendung von gentechnisch verändertem Escherichia coli.

Industrielle Produktionsmethoden:

Fermentationsprozess: Die industrielle Produktion von trans-2-Decensäure umfasst häufig Fermentationsprozesse unter Verwendung von gentechnisch veränderten Mikroorganismen.

Chemische Reaktionsanalyse

Arten von Reaktionen:

Oxidation: trans-2-Decensäure kann Oxidationsreaktionen eingehen, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Sie kann zu gesättigten Fettsäuren reduziert werden.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Wasserstoffgas in Gegenwart eines Katalysators.

Substitutionsreagenzien: Halogene, Säuren und Basen.

Hauptprodukte:

Oxidationsprodukte: Hydroxy- und Ketoderivate.

Reduktionsprodukte: Gesättigte Fettsäuren.

Substitutionsprodukte: Halogenierte Fettsäuren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: trans-2-Decenoic Acid can be synthesized through the oxidation of decanoic acid using various oxidizing agents.

Biocatalytic Conversion: Another method involves the biocatalytic conversion of decanoic acid using engineered Escherichia coli.

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: trans-2-Decenoic Acid can undergo oxidation reactions to form various oxidized derivatives.

Reduction: It can be reduced to form saturated fatty acids.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas in the presence of a catalyst.

Substitution Reagents: Halogens, acids, and bases.

Major Products:

Oxidation Products: Hydroxy and keto derivatives.

Reduction Products: Saturated fatty acids.

Substitution Products: Halogenated fatty acids.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

(Z)-2-decenoic acid has been shown to possess strong antimicrobial properties, making it a candidate for use in medical and agricultural applications.

- Biofilm Dispersal : Research indicates that this compound can induce a dispersion response in biofilms formed by both gram-negative bacteria like Pseudomonas aeruginosa and gram-positive bacteria. This property is crucial for combating biofilm-associated infections, which are often resistant to conventional antibiotics .

- Synergistic Effects with Antibiotics : Studies suggest that this compound may enhance the efficacy of existing antibiotics against biofilm infections. By reducing bacterial tolerance to antibiotics, it could serve as a complementary treatment option .

Biomedical Applications

The compound's compatibility with biological systems opens avenues for its use in various biomedical applications.

- Tissue Engineering : A study demonstrated the successful synthesis of chitosan nanofibers modified with this compound. These modified membranes exhibited enhanced antimicrobial properties and cytocompatibility, making them suitable for tissue regeneration applications . The hydrophobic nature imparted by the fatty acid limits bacterial attachment and allows for the loading of hydrophobic therapeutics, facilitating extended release.

- Potential in Drug Delivery Systems : The ability of this compound to modify material properties makes it a promising candidate for drug delivery systems. Its incorporation into polymer matrices could enhance the release profiles of hydrophobic drugs while providing antimicrobial benefits .

Industrial Applications

Beyond biomedical uses, this compound has potential applications in various industrial processes.

- Biosynthesis : Recent advancements have highlighted methods for the efficient biosynthesis of derivatives from this compound. For instance, researchers have developed a two-step continuous biosynthesis method to produce 10-hydroxy-2-decenoic acid (10-HDA), which has applications in cosmetics and pharmaceuticals due to its unique properties .

- Food Industry : The compound's antimicrobial properties may also find applications in food preservation, where it could be used to inhibit microbial growth and extend shelf life without relying on synthetic preservatives.

Case Studies and Research Findings

Wirkmechanismus

Molecular Targets and Pathways: trans-2-Decenoic Acid exerts its effects by interacting with various molecular targets and pathways. It demonstrates weak estrogenic activity by inhibiting the binding of 17β-estradiol to estrogen receptor β. Additionally, it acts as a signaling molecule that inhibits hyphal formation in fungi and induces dispersion in bacterial biofilms .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

cis-2-Decensäure: Ein anderes Isomer mit einer cis-Konfiguration an der zweiten Kohlenstoffposition.

trans-3-Decensäure: Ein Isomer mit einer trans-Konfiguration an der dritten Kohlenstoffposition.

cis-4-Decensäure: Ein Isomer mit einer cis-Konfiguration an der vierten Kohlenstoffposition.

Einzigartigkeit: trans-2-Decensäure ist aufgrund ihrer spezifischen trans-Konfiguration an der zweiten Kohlenstoffposition einzigartig, die ihr besondere biologische Aktivitäten und chemische Eigenschaften verleiht. Ihre Rolle als Signalmolekül und ihre schwache östrogene Aktivität unterscheiden sie von anderen ähnlichen Verbindungen .

Biologische Aktivität

(Z)-2-decenoic acid, also known as cis-2-decenoic acid, is a long-chain unsaturated fatty acid that has garnered attention for its diverse biological activities, particularly in the context of microbial interactions and potential therapeutic applications. This article explores the compound's biological activity, including its effects on bacterial behavior, antimicrobial properties, and implications for health and disease.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol |

| Density | 0.9 ± 0.1 g/cm³ |

| Boiling Point | 278.6 ± 9.0 °C at 760 mmHg |

| Flash Point | 185.0 ± 9.6 °C |

Bacterial Persister Cells

One of the notable biological activities of this compound is its ability to influence persister cells in bacteria such as Pseudomonas aeruginosa and Escherichia coli. These cells are known for their tolerance to antibiotics and can remain dormant during treatment, leading to chronic infections. Research indicates that this compound can awaken these persister cells, enhancing their metabolic activity without increasing cell numbers. This awakening is linked to increased respiratory activity and changes in protein expression related to metabolism, which could potentially make these cells more susceptible to antibiotic treatment .

Biofilm Dispersion

This compound plays a crucial role in biofilm dynamics . It induces the dispersion of biofilms formed by various bacterial species and even yeast such as Candida albicans. This dispersion is significant because biofilms are often resistant to antimicrobial agents due to their protective matrix. By promoting biofilm dispersal, this compound enhances the efficacy of antibiotics against these clustered bacterial populations .

Antimicrobial Effects

The presence of this compound has been shown to improve the effectiveness of several antibiotics against biofilms formed by Pseudomonas aeruginosa. In studies, combining this compound with antibiotics led to a significant reduction in cell viability compared to antibiotic treatment alone. This suggests that this compound could be a valuable adjunct in treating infections caused by antibiotic-resistant bacteria .

Case Studies

- Impact on Antibiotic Resistance : A study demonstrated that when Pseudomonas aeruginosa was treated with this compound alongside ciprofloxacin, there was a marked decrease in viable cell counts compared to controls receiving only ciprofloxacin. This highlights the compound's potential as a resistance-modulating agent .

- Biofilm Recovery : Another investigation revealed that this compound not only induced biofilm dispersion but also enhanced recovery rates of bacteria on agar plates post-treatment, suggesting an increase in metabolic activity among previously dormant cells .

- Quorum Sensing Modulation : Research indicates that this compound functions as a signaling molecule in quorum sensing pathways in Pseudomonas aeruginosa, regulating virulence factors and biofilm formation processes .

Eigenschaften

IUPAC Name |

(E)-dec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBXVVIUZANZAU-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20904657 | |

| Record name | (E)-2-Decenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless liquid; Peach-orange, slightly waxy aroma, colourless liquid with a bitter odour | |

| Record name | trans-Dec-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | (E)-2-Decenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 5&6-Decenoic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

161.00 to 162.00 °C. @ 15.00 mm Hg | |

| Record name | trans-Dec-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils, Soluble (in ethanol), insoluble in water, soluble in alcohol and fixed oils | |

| Record name | (E)-2-Decenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 5&6-Decenoic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.923-0.933, 0.916-0.945 | |

| Record name | (E)-2-Decenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 5&6-Decenoic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

334-49-6, 26446-27-5, 72881-27-7, 3913-85-7 | |

| Record name | trans-2-Decenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Decenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5- AND 6-decenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072881277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-2-Decenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-decenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dec-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DECENOIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/332T8TH7B1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

12.00 °C. @ 760.00 mm Hg | |

| Record name | trans-Dec-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.